molecular formula C8H6ClN3O B2927651 4-Chloro-6-methoxypyrido[3,2-d]pyrimidine CAS No. 1417555-18-0

4-Chloro-6-methoxypyrido[3,2-d]pyrimidine

Cat. No. B2927651
CAS RN: 1417555-18-0
M. Wt: 195.61
InChI Key: KZGGUEWKRVNKIH-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxypyrido[3,2-d]pyrimidine is a chemical compound with the molecular formula C8H6ClN3O . It has a molecular weight of 195.61 . The IUPAC name for this compound is 4-chloropyrido[3,2-d]pyrimidin-6-yl methyl ether .


Molecular Structure Analysis

The InChI code for 4-Chloro-6-methoxypyrido[3,2-d]pyrimidine is 1S/C8H6ClN3O/c1-13-6-3-2-5-7(12-6)8(9)11-4-10-5/h2-4H,1H3 . The exact 3D structure is not provided in the search results.


Physical And Chemical Properties Analysis

4-Chloro-6-methoxypyrido[3,2-d]pyrimidine is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C . The compound’s solubility properties are not provided in the search results.

Scientific Research Applications

Therapeutic Drug Development

4-Chloro-6-methoxypyrido[3,2-d]pyrimidine: is a compound of interest in the development of therapeutic drugs due to its pyridopyrimidine moiety. This structure is present in several relevant drugs and has been studied for its potential in new therapies. For instance, derivatives of pyridopyrimidine have been explored for their therapeutic potential in treating diseases such as breast cancer and rheumatoid arthritis .

Synthesis of Heterocyclic Compounds

The compound serves as a key intermediate in the synthesis of various heterocyclic compounds. Heterocycles are crucial in medicinal chemistry, and the ability to synthesize them efficiently is of great importance. The synthetic protocols to prepare these derivatives are vital for advancing pharmaceutical research .

Biological Activity Studies

Research into the biological activity of 4-Chloro-6-methoxypyrido[3,2-d]pyrimidine and its derivatives is ongoing. These studies aim to understand the pharmacodynamics and pharmacokinetics of these compounds, which is essential for drug design and development .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The associated hazard statements are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if you feel unwell .

properties

IUPAC Name

4-chloro-6-methoxypyrido[3,2-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c1-13-6-3-2-5-7(12-6)8(9)11-4-10-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGGUEWKRVNKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)N=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-methoxypyrido[3,2-d]pyrimidine

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